3-(Cyclopropylmethyl)-4-ethylphenol
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Overview
Description
3-(Cyclopropylmethyl)-4-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group at the third position and an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-ethylphenol typically involves the alkylation of 4-ethylphenol with cyclopropylmethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the cyclopropylmethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-4-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-4-ethylcyclohexanol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Cyclopropylmethyl-4-ethylcyclohexanol.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
3-(Cyclopropylmethyl)-4-ethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in various interactions, influencing the activity of the target molecules. The cyclopropylmethyl and ethyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
3-(Cyclopropylmethyl)-4-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.
3-(Cyclopropylmethyl)-4-tert-butylphenol: Similar structure but with a tert-butyl group instead of an ethyl group.
Uniqueness
3-(Cyclopropylmethyl)-4-ethylphenol is unique due to the specific combination of the cyclopropylmethyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16O |
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Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4-ethylphenol |
InChI |
InChI=1S/C12H16O/c1-2-10-5-6-12(13)8-11(10)7-9-3-4-9/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI Key |
MISNMNMFBUVABB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)CC2CC2 |
Origin of Product |
United States |
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